molecular formula C16H18O8 B13385052 5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid

5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid

Cat. No.: B13385052
M. Wt: 338.31 g/mol
InChI Key: BMRSEYFENKXDIS-UHFFFAOYSA-N
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Description

trans-5-O-(4-coumaroyl)-D-quinic acid: is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with coumaric acid. This compound is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites, including flavonoids, lignins, and tannins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-O-(4-coumaroyl)-D-quinic acid typically involves the esterification of quinic acid with coumaric acid. This reaction can be catalyzed by enzymes such as 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase, which hydroxylates the compound . The reaction conditions often require the presence of NADPH, oxygen, and specific pH levels to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of trans-5-O-(4-coumaroyl)-D-quinic acid is less common due to its complex synthesis. it can be extracted from plant sources where it naturally occurs, such as in certain fruits and vegetables. The extraction process involves solvent extraction followed by purification steps like chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-5-O-(4-coumaroyl)-D-quinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

trans-5-O-(4-coumaroyl)-D-quinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-5-O-(4-coumaroyl)-D-quinic acid involves its role in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of important secondary metabolites. These metabolites are involved in plant defense, pigmentation, and structural integrity . The molecular targets include enzymes like 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase, which hydroxylates the compound to form caffeoylquinic acid .

Comparison with Similar Compounds

Uniqueness: trans-5-O-(4-coumaroyl)-D-quinic acid is unique due to its specific esterification pattern and its role in the biosynthesis of various phenolic compounds. Its presence in the phenylpropanoid pathway makes it a crucial intermediate in the production of important plant metabolites .

Properties

IUPAC Name

1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSEYFENKXDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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